molecular formula C12H10N4OS B2884606 6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1416344-86-9

6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2884606
M. Wt: 258.3
InChI Key: RKVCWCCJHBDOGK-UHFFFAOYSA-N
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Description

“6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic compound that contains several functional groups. It has a pyrazolo[3,4-d]pyrimidin-4-one core, which is a type of fused heterocyclic compound . The “6-Mercapto” indicates the presence of a sulfur-containing thiol group, and “m-tolyl” refers to a m-tolyl group, which is a methyl-substituted phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazolo[3,4-d]pyrimidin-4-one ring system, with a thiol group attached at the 6-position and a m-tolyl group attached at the 1-position .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the thiol group could undergo oxidation or substitution reactions, and the pyrazolo[3,4-d]pyrimidin-4-one core could participate in various ring-opening or ring-closing reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the thiol group could contribute to a strong, unpleasant odor .

Scientific Research Applications

Synthesis and Biological Activity

6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and related compounds have been studied for their synthesis and biological activity. For instance, a study synthesized several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, testing them for antiviral and antitumor activity. Some guanosine analogues exhibited moderate antitumor activity against L1210 and P388 leukemia in vitro (Petrie et al., 1985).

Antimicrobial Activities

Novel derivatives of mercapto-pyrimidine have been prepared, revealing promising antimicrobial activities. These derivatives include thieno[2,3-d]pyrimidine, pyrazolo[2,3-d]pyrimidine, and others (Sayed et al., 2008).

Regiospecific Synthesis

A regiospecific synthesis approach for 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones has been developed, highlighting the versatility and applicability of this compound in chemical synthesis (Wu et al., 2010).

Analgesic and Anti-Inflammatory Applications

2-Mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized, showing significant analgesic and anti-inflammatory activities. This indicates potential therapeutic applications of related compounds (Alagarsamy et al., 2007).

Anticancer Agents and mTOR Inhibitors

Pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs have been synthesized and evaluated as anticancer agents, showing inhibition of mTOR with nonomolar potency. These findings suggest potential for these compounds in cancer treatment (Reddy et al., 2014).

Corrosion Inhibition

Pyrazolo-pyrimidine derivatives have been investigated as corrosion inhibitors on copper, demonstrating their potential in material science and engineering (Xu et al., 2018).

Novel Spiro Pyrimidine Derivatives

New spiro pyrimidine derivatives have been synthesized, showcasing the adaptability of pyrimidine derivatives in creating diverse chemical structures (Abu‐Hashem, 2015).

Chemical Transformations

Studies have also focused on the chemical transformations of trisubstituted pyrazolo[3,4-d]pyrimidines, exploring their reactivity and the effects of different substitutions (Bulychev et al., 1980).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. For example, compounds containing thiol groups can have strong odors and may cause irritation .

properties

IUPAC Name

1-(3-methylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-7-3-2-4-8(5-7)16-10-9(6-13-16)11(17)15-12(18)14-10/h2-6H,1H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVCWCCJHBDOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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